molecular formula C11H21N3O5S B096318 蛋氨酸-丙氨酸-丝氨酸 CAS No. 17351-33-6

蛋氨酸-丙氨酸-丝氨酸

货号 B096318
CAS 编号: 17351-33-6
分子量: 307.37 g/mol
InChI 键: WXHHTBVYQOSYSL-FXQIFTODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Met-Ala-Ser (MAS) is an oligopeptide used to complex with peptide deformylase (PDF). This helps delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .


Synthesis Analysis

Met-Ala-Ser has been used as a tripeptide in the OH radical-induced oxidation reaction and analysis by high-performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) .


Molecular Structure Analysis

The molecular formula of Met-Ala-Ser is C11H21N3O5S . The molecular weight is 307.37 g/mol . The InChI key is WXHHTBVYQOSYSL-FXQIFTODSA-N .


Chemical Reactions Analysis

Met-Ala-Ser has been used in the OH radical-induced oxidation reaction . It’s also involved in the reactions with peptide deformylase (PDF) .


Physical And Chemical Properties Analysis

Met-Ala-Ser is a white powder . It is stored at a temperature of -20°C .

科学研究应用

Chemical Analysis

Met-Ala-Ser is a tripeptide with the empirical formula C11H21N3O5S and a molecular weight of 307.37 . It is used in various chemical analyses, such as high-performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) for the OH radical-induced oxidation reaction .

Biochemical Research

Met-Ala-Ser (MAS) is used to complex with peptide deformylase(s) (PDF) to help delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide . This is crucial in understanding the biochemical processes involving these peptides.

Molecular Biology

In molecular biology, Met-Ala-Ser plays a significant role in the study of methionine aminopeptidases (MetAP). These enzymes catalyze the removal of methionine from newly synthesized polypeptides . The structural features at the enzyme active site are useful information for designing specific MetAP inhibitors for therapeutic applications .

Neutrophil Activation

Met-Ala-Ser is involved in neutrophil activation. It acts as an agonist for Formyl Peptide Receptor 1 (FPR1), a key player in the immune response .

Drug Design

The relaxed specificity shown in S1 site mutants for the N-terminal residues was confirmed by hydrolysis of peptide substrates and inhibition by reaction products . This opens up possibilities for designing specific MetAP inhibitors for therapeutic applications .

Pharmaceutical Industry

Met-Ala-Ser is used in the pharmaceutical industry due to its role in various biological processes. Its properties make it a valuable compound for the development of new drugs .

安全和危害

Met-Ala-Ser is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

There are ongoing studies on Met-Ala-Ser and its interactions with peptide deformylase (PDF). This research could provide further insights into the mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHTBVYQOSYSL-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332164
Record name Met-Ala-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Met-Ala-Ser

CAS RN

17351-33-6
Record name Met-Ala-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Met-Ala-Ser
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological target of Met-Ala-Ser?

A1: Met-Ala-Ser is not a drug-like molecule with a specific biological target. Instead, it serves as a model substrate for peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation. [, , , , , , , ] You can find more information on Peptide Deformylase on .

Q2: How does Met-Ala-Ser interact with peptide deformylase?

A2: Met-Ala-Ser binds to the active site of PDF, mimicking the N-terminal formyl-methionine residue of newly synthesized polypeptides. This interaction allows researchers to study the enzyme's catalytic mechanism and screen for potential inhibitors. [, , , , , , ]

Q3: What are the downstream effects of inhibiting peptide deformylase with compounds like those studied using Met-Ala-Ser?

A3: Inhibiting PDF prevents the removal of formyl groups from nascent bacterial proteins. This disrupts protein function and ultimately leads to bacterial cell death, making PDF an attractive target for developing new antibiotics. [, , , ]

Q4: What is the molecular formula and weight of Met-Ala-Ser?

A4: The molecular formula of Met-Ala-Ser is C10H19N3O5S. Its molecular weight is 277.33 g/mol.

Q5: Is there spectroscopic data available for Met-Ala-Ser?

A5: While specific spectroscopic data for Met-Ala-Ser is not readily available in the provided research, researchers often employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize its structure and interactions. [, , , , ]

Q6: Since Met-Ala-Ser is primarily used as a research tool and not as a material in itself, can you elaborate on its role in studying enzyme kinetics?

A6: Researchers utilize Met-Ala-Ser to determine the kinetic parameters of peptide deformylase, such as Michaelis-Menten constant (Km) and maximum reaction rate (Vmax). This helps understand the enzyme's affinity for substrates and its catalytic efficiency. [, , ]

Q7: How is computational chemistry used to study Met-Ala-Ser and peptide deformylase?

A7: Researchers use molecular docking simulations to predict how Met-Ala-Ser binds to the active site of PDF. This helps in understanding the key interactions responsible for binding and designing more potent PDF inhibitors. [, ]

Q8: How does the structure of Met-Ala-Ser relate to its activity as a peptide deformylase substrate?

A8: The N-terminal methionine and its formyl group in Met-Ala-Ser are crucial for recognition and binding to PDF. Modifications to these parts significantly impact the substrate's activity. [, , , ]

Q9: How is the stability of Met-Ala-Ser ensured during experiments?

A9: Researchers typically store and handle Met-Ala-Ser under specific conditions (e.g., low temperature, inert atmosphere) to minimize degradation and maintain its integrity for experimental use.

Q10: What analytical techniques are used to study Met-Ala-Ser in the context of peptide deformylase research?

A10: Common methods include High-Performance Liquid Chromatography (HPLC) to separate and quantify Met-Ala-Ser and its deformylated product, and Mass Spectrometry to identify and characterize the reaction products. [, ]

Q11: What resources are essential for conducting research on Met-Ala-Ser and peptide deformylase?

A11: Essential resources include access to purified peptide deformylase enzyme, Met-Ala-Ser, and facilities for protein chemistry techniques such as protein purification, enzyme assays, and structural biology methods.

Q12: What are some milestones in the research of peptide deformylase and the use of Met-Ala-Ser as a model substrate?

A12: Key milestones include the discovery of PDF as a novel target for antibacterial drugs, the determination of its crystal structure, and the development of high-throughput screening assays using substrates like Met-Ala-Ser. [, , ]

Q13: How does research on Met-Ala-Ser and peptide deformylase contribute to a cross-disciplinary understanding of biological processes?

A13: The study of PDF and its substrate specificity provides insights into protein synthesis and maturation mechanisms in bacteria. This knowledge can be applied in fields like microbiology, drug discovery, and biotechnology. [, , , ]

Q14: Are there alternative substrates used to study peptide deformylase?

A14: Yes, besides Met-Ala-Ser, researchers use other substrates like formyl-Met-Leu-Phe and fluorogenic substrates to investigate PDF activity and screen for inhibitors. [, ]

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